molecular formula C10H20N2O B13154555 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL

3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL

Cat. No.: B13154555
M. Wt: 184.28 g/mol
InChI Key: STHPBTROKQECSL-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

It appears that "3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-ol" is a chemical compound with the CAS number 1534150-64-5 . Information regarding its applications is limited, but here's what can be gathered from the search results:

Chemical Properties and Availability

  • Basic Information : this compound is offered by Ambeed, with the CAS No. 1534150-64-5 . Its molecular formula is C10H20N2O and its molecular weight is 184.28 .
  • Availability : It is available in USA and global stocks, with shipping and storage information provided .

Potential Research Applications

While specific applications for this compound are not detailed in the search results, the presence of aminocyclopentane structures in related research suggests potential applications.

  • NR2B Receptor Antagonists : 3-substituted aminocyclopentanes have been identified as potent and selective NR2B receptor antagonists . These compounds have shown efficacy in animal models of neuropathic pain and Parkinson’s disease .
  • Potential Therapeutic Use : CP-101,606, a related compound, has shown promise in treating traumatic head injury and pain associated with spinal cord injury .

Considerations for Future Research

  • Neuroinflammation and Alzheimer's Disease: Research indicates that reducing neuroinflammation could be a promising approach for treating Alzheimer's disease . Targeting the NLRP3 inflammasome may help clear harmful amyloid-beta deposits .
  • Microplastics in Brain Tissue : Studies have found alarmingly high levels of microplastics in human brain tissue, especially in those diagnosed with dementia . Further research is needed to understand how these particles cross the blood-brain barrier and their effects on the brain .
  • Heterocyclic Amines and Cancer : Heterocyclic amines, found in cooked food, have been associated with cancer . Research has explored their binding interactions and potential to form DNA adducts in breast tissue .

Biological Activity

3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist of the NMDA receptor subtype NR2B. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{11}H_{18}N_2O
  • CAS Number : Not specified in the available literature.

The compound features a pyrrolidine ring substituted with a cyclopentyl group and an aminomethyl moiety, which is critical for its biological interactions.

Research indicates that this compound acts primarily as an antagonist at the NR2B subtype of the NMDA receptor. This receptor is implicated in various neurological processes and pathologies, including pain modulation and neurodegenerative diseases.

Key Findings:

  • Selectivity : The compound exhibits high selectivity for NR2B over other NMDA receptor subtypes, which may reduce side effects commonly associated with non-selective NMDA antagonists .
  • Efficacy in Animal Models : In preclinical studies, this compound demonstrated significant efficacy in models of neuropathic pain and Parkinson’s disease, suggesting its potential therapeutic applications .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Activity Description Reference
NR2B AntagonismSelectively inhibits NR2B receptors, potentially reducing CNS side effects.
Pain ReliefDemonstrated efficacy in models of neuropathic pain.
NeuroprotectionPotential benefits in neurodegenerative disease models (e.g., Parkinson's).
CytotoxicityLimited cytotoxic effects observed in specific cancer cell lines.

Case Studies

Several studies have explored the biological effects of related compounds and their mechanisms:

  • Neuropathic Pain Model :
    • In a study involving spinal nerve ligation in rats, this compound showed dose-dependent analgesic effects without impairing motor coordination, indicating a favorable safety profile .
  • Parkinson's Disease Model :
    • The compound was effective in reducing symptoms in animal models of Parkinson's disease, suggesting its role in neuroprotection and symptom management .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other known NR2B antagonists:

Compound Selectivity for NR2B Efficacy in Pain Models CNS Side Effects
This compoundHighYesLow
Traxoprodil (CP-101,606)ModerateYesModerate
IfenprodilLowYesHigh

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]pyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c11-7-9(3-1-2-4-9)10(13)5-6-12-8-10/h12-13H,1-8,11H2

InChI Key

STHPBTROKQECSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2(CCNC2)O

Origin of Product

United States

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